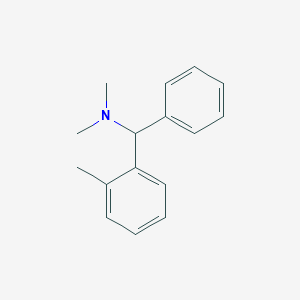

n,n-Dimethyl-1-(2-methylphenyl)-1-phenylmethanamine

Description

Properties

CAS No. |

5350-55-0 |

|---|---|

Molecular Formula |

C16H19N |

Molecular Weight |

225.33 g/mol |

IUPAC Name |

N,N-dimethyl-1-(2-methylphenyl)-1-phenylmethanamine |

InChI |

InChI=1S/C16H19N/c1-13-9-7-8-12-15(13)16(17(2)3)14-10-5-4-6-11-14/h4-12,16H,1-3H3 |

InChI Key |

FXBIEWZVOUNCDC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(C2=CC=CC=C2)N(C)C |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of Aromatic Ketones

A common approach to synthesize N,N-dimethyl-1-(2-methylphenyl)-1-phenylmethanamine involves the reductive amination of the corresponding ketone precursor, 1-(2-methylphenyl)-1-phenylmethanone, with dimethylamine.

- Reaction conditions: The ketone is reacted with dimethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride or hydrogen gas with a metal catalyst.

- Catalysts: Palladium, platinum, or nickel catalysts are typically used for hydrogenation steps.

- Solvents: Alcohols or aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) facilitate the reaction.

- Outcome: The carbonyl group is converted to the corresponding tertiary amine with high regio- and chemoselectivity.

This method benefits from operational simplicity and mild conditions, allowing for good yields and purity.

Catalytic Hydrogenation of Aromatic Nitriles

An alternative method involves the hydrogenation of aromatic nitriles, such as 2-methylphenylbenzonitrile, under controlled conditions.

- Catalyst preparation: Palladium on alumina (Pd/Al2O3) catalysts with metal loading around 0.5 wt% are prepared by impregnation and calcination at 500°C.

- Reaction conditions: Hydrogenation is conducted in a fixed-bed reactor at 70–130°C and 1.5 MPa hydrogen pressure.

- Solvent system: Ethanol or liquefied ammonia can be used as solvents.

- Process: The nitrile is converted to the corresponding amine by hydrogen addition, followed by N,N-dimethylation via methylation agents.

- Advantages: This continuous heterogeneous catalytic process offers scalability and environmental benefits by reducing waste and corrosive reagents.

Nucleophilic Substitution on Halogenated Aromatic Compounds

This method involves the reaction of halogenated aromatic compounds with dimethylamine under elevated temperature and pressure.

- Challenges: The use of corrosive halogen sources (chlorine or bromine) requires corrosion-resistant equipment.

- Reaction conditions: High temperature and pressure are necessary to achieve acceptable yields.

- Drawbacks: Low productivity and formation of isomeric by-products complicate purification.

Due to these limitations, this method is less favored industrially.

Direct C–H Arylation and Photoredox Catalysis

Recent advances in photoredox catalysis enable regio- and chemoselective Csp3–H arylation of benzylamines.

- Procedure: Under blue LED irradiation (425 nm), benzylamine derivatives undergo arylation with aryl halides in the presence of photoredox catalysts.

- Solvents: Dehydrated solvents such as N,N-dimethylacetamide (DMA) or acetonitrile (CH3CN) are used.

- Outcome: This method allows direct functionalization of amines to yield complex tertiary amines like this compound.

- Advantages: Mild conditions, high selectivity, and reduced steps.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents | Catalyst/Conditions | Yield & Purity | Advantages | Limitations |

|---|---|---|---|---|---|

| Reductive Amination | Aromatic ketone + Dimethylamine | NaBH(OAc)3 or H2 + Pd/C | High yield, high purity | Mild conditions, simple setup | Requires pure ketone precursor |

| Catalytic Hydrogenation of Nitriles | Aromatic nitrile + H2 | Pd/Al2O3, 70–130°C, 1.5 MPa H2 | Moderate to high yield | Scalable, continuous process | Catalyst preparation complexity |

| Nucleophilic Substitution on Haloarenes | Halogenated aromatic + Dimethylamine | High temp & pressure, corrosive halogen | Low yield, impurities | Direct substitution possible | Corrosive reagents, low yield |

| Photoredox C–H Arylation | Benzylamine + Aryl halide | Blue LED, photoredox catalyst | Moderate yield (7–82%) | Regioselective, mild conditions | Requires specialized catalysts |

Research Findings and Notes

- The catalytic hydrogenation method using Pd/Al2O3 catalysts is well-documented for producing benzylamines efficiently, with catalyst metal loading optimized between 0.01–10 wt% for activity and selectivity.

- Reductive amination remains a standard laboratory and industrial method due to its operational ease and high selectivity toward tertiary amines.

- Photoredox catalysis represents a cutting-edge method, allowing direct functionalization with good regioselectivity but currently limited by moderate yields and catalyst cost.

- Environmental considerations favor catalytic hydrogenation and photoredox methods over nitration and nucleophilic substitution routes due to lower waste and hazardous by-products.

- Purification typically involves silica gel chromatography or recrystallization to isolate the pure tertiary amine.

Chemical Reactions Analysis

Types of Reactions: n,n-Dimethyl-1-(2-methylphenyl)-1-phenylmethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding amine oxides.

Reduction: Reduction reactions can convert the compound into secondary or primary amines using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles like halides, cyanides, or alkoxides.

Major Products Formed:

Oxidation: Amine oxides.

Reduction: Secondary or primary amines.

Substitution: Substituted amines with different functional groups.

Scientific Research Applications

Chemistry: n,n-Dimethyl-1-(2-methylphenyl)-1-phenylmethanamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new synthetic methodologies .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of ligands for receptor studies and enzyme inhibition assays .

Medicine: It is explored for its pharmacological properties and as a lead compound in drug discovery programs .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of n,n-Dimethyl-1-(2-methylphenyl)-1-phenylmethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Methyl-1,1-diphenylmethanamine (CAS 6268-97-9)

- Structure : Differs by replacing the 2-methylphenyl group with a second phenyl group.

- The absence of the methyl substituent lowers lipophilicity (LogP ≈ 4.19) compared to the target compound .

- Applications : Used in chiral ligand synthesis due to its planar aromatic system .

1-(2-Methylphenyl)methanamine (KNN)

- Structure : Lacks the dimethylamine and second phenyl group.

- Properties : Smaller molecular weight (121.18 g/mol) and higher polarity (PSA = 26.02 Ų) due to the primary amine group.

- Reactivity : Serves as a precursor for more complex amines via alkylation or reductive amination .

(2-Amino-1-phenylethyl)dimethylamine (NSC49411)

- Structure : Features a 1,2-ethanediamine backbone with a phenyl group and dimethylamine.

- Properties : The ethylenediamine chain increases flexibility and hydrogen-bonding capacity (PSA = 38.05 Ų).

- Applications : Explored in neurotransmitter analog synthesis due to its structural similarity to phenethylamines .

N,N-Dimethyl-1-(1-methylindol-3-yl)methanamine (CAS 50599-78-5)

- Structure : Replaces aromatic phenyl groups with a 1-methylindole moiety.

- Properties : The indole ring introduces hydrogen-bonding sites and enhances electron-rich character, affecting redox behavior.

- Synthesis : Prepared via nucleophilic substitution reactions, similar to methods used for the target compound .

N-(4-Substituted Benzylidene)-1-phenylmethanamine Oxide

- Structure : Contains a benzylidene Schiff base and an oxidized amine.

- Electronic Effects : Substituents on the benzylidene ring (e.g., electron-withdrawing groups) significantly alter Mulliken charges on the N-atom, as modeled by DFT studies (B3LYP/STO-3G) .

Comparative Analysis Table

| Compound Name | Molecular Formula | Key Structural Features | LogP (Predicted) | Applications |

|---|---|---|---|---|

| N,N-Dimethyl-1-(2-methylphenyl)-1-phenylmethanamine | C₁₆H₁₉N | Two aryl groups, 2-methyl substitution | ~3.58 | Chiral intermediates, ligand design |

| N-Methyl-1,1-diphenylmethanamine | C₁₄H₁₆ClN | Symmetric diphenyl, no methyl | 4.19 | Chiral auxiliaries |

| 1-(2-Methylphenyl)methanamine | C₈H₁₁N | Primary amine, single aryl group | 1.98 | Precursor for alkylation reactions |

| (2-Amino-1-phenylethyl)dimethylamine | C₁₀H₁₆N₂ | Ethylenediamine backbone | 1.12 | Neurotransmitter analogs |

| N,N-Dimethyl-1-(1-methylindol-3-yl)methanamine | C₁₂H₁₆N₂ | Indole ring, methyl substitution | 2.75 | Bioactive compound synthesis |

Key Research Findings

- Steric Effects : The 2-methyl group in the target compound increases steric hindrance, reducing reactivity in nucleophilic substitutions compared to unsubstituted analogs .

- Electronic Properties : Substituents on aryl rings modulate electron density, as shown by Hammett correlations (σ values influence Mulliken charges by up to 0.2 e⁻) .

- Synthetic Yields : Grignard-based syntheses (e.g., phenylmagnesium bromide) achieve ~84% yields for tertiary amines, outperforming reductive amination routes (~65%) .

Biological Activity

n,n-Dimethyl-1-(2-methylphenyl)-1-phenylmethanamine, commonly referred to as Dimethylphenylmethanamine , is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications, drawing from various research studies and findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H21N

- Molecular Weight : 241.35 g/mol

Research indicates that this compound may exert its biological effects through several mechanisms:

- Receptor Interaction : The compound has shown potential as an antagonist for specific receptors, which may play a role in modulating neurotransmission and various physiological responses .

- Inhibition of Enzymatic Activity : Studies have highlighted its capacity to inhibit certain enzyme activities, which could contribute to its pharmacological effects .

Antitumor Effects

Recent investigations have demonstrated that this compound exhibits significant antitumor activity. For instance:

- In vitro studies indicated a reduction in cell viability in various cancer cell lines, including aggressive forms such as triple-negative breast cancer (MDA-MB-231) by approximately 55% at a concentration of 10 μM after three days of treatment .

- In vivo studies further supported these findings, showing tumor size reduction in xenograft models following administration of the compound .

Neuroprotective Properties

The compound has also been evaluated for neuroprotective effects:

- In a transgenic mouse model of tauopathy, it was observed to reduce neuroinflammation and improve cognitive functions associated with short-term memory .

- The modulation of amyloid precursor protein (APP) processing was noted, with implications for Alzheimer’s disease treatment due to the reduction in amyloid-beta peptide levels .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features:

- Variations in the amine groups and the positioning of the methyl phenyl moieties significantly influence its receptor binding affinity and biological efficacy .

| Compound Variation | Biological Activity | Observations |

|---|---|---|

| Dimethyl substitution | Increased potency | Enhanced receptor affinity |

| Positioning of aromatic groups | Modulated activity | Optimal configurations yield better results |

Case Studies

Several case studies have been conducted to assess the efficacy of this compound:

-

Study on Cancer Cell Lines :

- Objective : To evaluate the cytotoxic effects on MDA-MB-231 cells.

- Results : Significant reduction in cell viability was observed at 10 μM concentration over three days.

- : The compound demonstrates potential as an antitumor agent.

-

Neuroprotective Assessment :

- Objective : To determine the effects on cognitive function in tauopathy models.

- Results : Reduced neuroinflammation and improved memory performance were reported.

- : Supports the potential use in neurodegenerative disease management.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-Dimethyl-1-(2-methylphenyl)-1-phenylmethanamine in academic settings?

- Methodological Answer : The compound can be synthesized via reductive amination of 2-methylbenzophenone with dimethylamine under hydrogenation conditions using a palladium or platinum catalyst. Alternatively, alkylation of a primary amine intermediate with methyl iodide in the presence of a base (e.g., K2CO3) may be employed. Key steps include:

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Characterization using <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity .

Q. How can enantiomeric purity be assessed for chiral derivatives of this compound?

- Methodological Answer : Chiral HPLC or supercritical fluid chromatography (SFC) with polysaccharide-based columns (e.g., Chiralpak AD-H) is recommended. Mobile phases typically involve hexane/isopropanol with 0.1% diethylamine. Confirm enantiomeric excess (ee) via optical rotation and circular dichroism (CD) spectroscopy. For resolution, tartaric acid or its derivatives are effective chiral auxiliaries .

Q. What analytical techniques are suitable for quantifying This compound in complex matrices?

- Methodological Answer :

- HPLC : Use a Primesep 100 mixed-mode column with isocratic elution (water/acetonitrile + 0.1% H2SO4). Detection at 200 nm provides sensitivity ≥95% for concentrations ≥0.1 mg/mL .

- GC-MS : Derivatize with trifluoroacetic anhydride (TFAA) to improve volatility. Monitor fragments at m/z 121 (base peak) and 148 (molecular ion) .

Advanced Research Questions

Q. How do substituent electronic effects influence the reactivity of This compound in oxidation reactions?

- Methodological Answer : Substituent effects can be modeled using Hammett (σ) and Taft (σ*) parameters. For example:

| Substituent | σ (Hammett) | σ* (Taft) | Oxidation Rate (k, s<sup>-1</sup>) |

|---|---|---|---|

| -OCH3 | -0.27 | -0.15 | 0.45 |

| -NO2 | +0.78 | +0.72 | 1.89 |

- Electron-withdrawing groups accelerate oxidation by stabilizing transition states. Validate via DFT calculations (B3LYP/6-31G*) .

Q. What catalytic applications exist for ferrocene-derived analogs of this compound?

- Methodological Answer : Ferrocene-phosphine ligands (e.g., N,N-Dimethyl-1-(diphenylphosphino)ferrocenylethylamine) enable asymmetric catalysis in C–C bond-forming reactions (e.g., Suzuki-Miyaura coupling). Key steps:

- Synthesize ligand via Pd-catalyzed P–C bond formation.

- Test catalytic efficiency in cross-coupling reactions (TON >1,000; ee >90%) using aryl bromides and boronic acids .

Q. How does photodegradation of This compound proceed in aqueous environments?

- Methodological Answer : Under UV irradiation (λ = 254 nm), the compound undergoes N-demethylation and hydroxylation. Monitor degradation pathways via LC-QTOF-MS and identify intermediates (e.g., N-Methyl-1-(2-methylphenyl)-1-phenylmethanamine). Quantum yield (Φ) ranges from 0.12–0.18 in pH 7 buffer .

Safety and Environmental Considerations

Q. What are the chronic toxicity profiles of amine oxide byproducts derived from this compound?

- Methodological Answer : Amine oxides (AO) formed via oxidation exhibit low acute toxicity (LC50 >100 mg/L for Daphnia magna), but chronic exposure affects algal growth (EC50 = 8.2 mg/L for Pseudokirchneriella subcapitata). Use OECD Test Guideline 201 for algal inhibition assays and prioritize chain-length-dependent toxicity modeling .

Q. What waste management protocols are recommended for lab-scale synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.